Methyl 4,4-difluoro-5-sulfopentanoate
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Overview
Description
Methyl 4,4-difluoro-5-sulfopentanoate is an organic compound with the molecular formula C6H9ClF2O4S and a molecular weight of 250.65 g/mol . This compound is characterized by the presence of difluoro and sulfo functional groups, making it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4,4-difluoropentanoic acid with chlorosulfonic acid, followed by esterification with methanol . The reaction conditions typically require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of methyl 4,4-difluoro-5-sulfopentanoate may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of this compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-difluoro-5-sulfopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfo group to a thiol group.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 4,4-difluoro-5-sulfopentanoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4,4-difluoro-5-sulfopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and sulfo groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,4-difluoro-5-chloropentanoate
- Methyl 4,4-difluoro-5-bromopentanoate
- Methyl 4,4-difluoro-5-iodopentanoate
Uniqueness
Methyl 4,4-difluoro-5-sulfopentanoate is unique due to the presence of the sulfo group, which imparts distinct chemical properties and reactivity compared to its halogenated counterparts. This uniqueness makes it particularly valuable in specific synthetic and industrial applications .
Properties
IUPAC Name |
methyl 5-chlorosulfonyl-4,4-difluoropentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF2O4S/c1-13-5(10)2-3-6(8,9)4-14(7,11)12/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGNWWSHRHQSMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(CS(=O)(=O)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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